5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole
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Overview
Description
5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of azetidine derivatives with hydrazides and carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, infections, and neurological disorders.
Industry: As a component in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in critical biological processes.
Receptor Binding: It may bind to receptors on the surface of cells, modulating their activity and signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-thiadiazole: Similar structure but with a sulfur atom instead of oxygen.
5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-triazole: Similar structure but with an additional nitrogen atom.
Uniqueness
The uniqueness of 5-(azetidin-3-yl)-3-(2-phenyl-1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(2-phenyl-1-pyrrol-1-ylethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H18N4O/c1-2-6-13(7-3-1)10-15(21-8-4-5-9-21)16-19-17(22-20-16)14-11-18-12-14/h1-9,14-15,18H,10-12H2 |
InChI Key |
DTZGTBAUCBWCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C(CC3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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